3-Methyl-4-phenylfuran-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-phenylfuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7-9(11(13)14-10(7)12)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXXGYZTCHZBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305581 | |
| Record name | 3-Methyl-4-phenylfuran-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41016-29-9 | |
| Record name | NSC171189 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-4-phenylfuran-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation Studies
X-ray Crystallography and Solid-State Structural Analysis
There are no published X-ray crystallography studies for 3-Methyl-4-phenylfuran-2,5-dione. Therefore, detailed data on its crystal structure, bond lengths, bond angles, and solid-state packing are not available.
Conformational Analysis and Stereochemical Investigations
Detailed conformational and stereochemical analyses of this compound have not been reported in the scientific literature.
Biological and Pharmacological Research Endeavors
In Vitro and In Vivo Biological Activity Assessments of Furan-2,5-dione Derivatives
The unique structural features of furan-2,5-dione derivatives have prompted extensive research into their biological activities. These studies have unveiled promising results across various therapeutic areas.
Anti-cancer and Cytotoxic Effects on Cancer Cell Lines
Derivatives of the furan-2,5-dione and related furanone core have demonstrated significant anti-cancer and cytotoxic properties against various cancer cell lines.
Notably, 3,4-dihalogenated 2(5H)-furanones have been synthesized and evaluated for their cytotoxicity. In tissue cultures of MAC13 and MAC16 cancer cell lines, certain derivatives displayed cytotoxicity in the low micromolar range. For instance, an epoxide derivative and an aziridine (B145994) derivative showed potent inhibitory concentrations (IC50) of 50 nM and 30 nM, respectively nih.gov.
Bis-2(5H)-furanone derivatives have also emerged as a new class of potential anti-cancer agents. One such derivative, compound 4e, exhibited significant inhibitory activity against C6 glioma cells with an IC50 value of 12.1 μM, while showing low toxicity towards normal human cells nih.gov. Furthermore, copolymers of maleic anhydride (B1165640) (the parent structure of furan-2,5-dione) with vinyl acetate, methyl methacrylate, and styrene (B11656) have demonstrated in vitro cytotoxicity against K562 human chronic myeloid leukemia cells, with some copolymers inducing a tumor regression of up to 68% nih.gov.
Studies on other related structures, such as 3,4-dibromo-5-hydroxy-furan-2(5H)-one (mucobromic acid, MBA) derivatives, have shown that silylation of the 5-hydroxyl group can lead to compounds with increased cytotoxic potency against cancer cells, particularly colorectal cancer cell lines mdpi.commdpi.com. Similarly, trifluoromethyl-containing succinimides derived from trifluoromethylmaleic anhydride have shown activity against leukemia, non-small cell lung cancer, and renal cancer cell lines ijabbr.com. The cytotoxicity of some furan (B31954) derivatives has been linked to their ability to induce DNA damage and apoptosis nih.gov.
Table 1: Cytotoxic Activity of Furan-2,5-dione Derivatives and Related Compounds
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| 3,4-dihalogenated 2(5H)-furanones | MAC13, MAC16 | Low micromolar cytotoxicity; Epoxide (IC50 = 50 nM), Aziridine (IC50 = 30 nM) | nih.gov |
| Bis-2(5H)-furanone derivative (4e) | C6 glioma | IC50 = 12.1 μM | nih.gov |
| Maleic anhydride copolymers | K562 (human chronic myeloid leukemia) | Up to 68% tumor regression | nih.gov |
| Silylated 3,4-dibromo-5-hydroxy-furan-2(5H)-one | Colorectal cancer cell lines | Increased cytotoxic potency, apoptosis induction | mdpi.commdpi.com |
| Trifluoromethyl succinimides | Leukemia, Non-small cell lung cancer, Renal cancer | Anticancer activity | ijabbr.com |
Neuroprotective Potentials Against Oxidative Stress
While direct studies on the neuroprotective effects of 3-Methyl-4-phenylfuran-2,5-dione are limited, research on related furan-containing structures suggests potential neuroprotective activity, often linked to their antioxidant properties. nih.gov Oxidative stress is a key factor in the pathology of neurodegenerative diseases, and compounds that can mitigate this are of significant interest. nih.govscienceopen.com
For instance, novel benzofuran-2-carboxamide (B1298429) derivatives have been shown to possess neuroprotective effects against NMDA-induced excitotoxicity in primary cultured rat cortical cells. nih.gov Some of these derivatives significantly attenuated the generation of reactive oxygen species (ROS) and inhibited lipid peroxidation. nih.gov Specifically, a derivative with a hydroxyl substitution exhibited notable antioxidant activity. nih.gov
Furthermore, furan derivatives have been investigated for their potential in treating neurodegenerative conditions like Parkinson's disease. Some compounds have shown antiparkinsonian and antioxidant activity in models of haloperidol-induced catalepsy and oxidative stress. utripoli.edu.ly The neuroprotective effects of various natural and synthetic compounds are often attributed to their ability to act as antioxidants, anti-inflammatory agents, and inhibitors of apoptosis. nih.gov
Antimicrobial and Antifungal Efficacy
The furan nucleus is a common scaffold in compounds exhibiting antimicrobial and antifungal properties. ijabbr.comnih.gov Various derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi.
For example, new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives have demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing enhanced activity against Staphylococcus aureus. nih.govzsmu.edu.ua The structure-activity relationship (SAR) studies indicate that the nature of the substituent on the furan or the attached heterocyclic ring plays a crucial role in determining the antimicrobial potency. nih.gov
In other studies, 5-(2-aroyl)aryloxy methyl-2-phenyl-1,3,4-oxadiazoles showed potential antibacterial and antifungal activity, with some compounds exhibiting good activity against Bacillus cereus, methicillin-resistant S. aureus (MRSA), and Escherichia coli. japsonline.com The presence of halogen substituents appeared to enhance the activity. japsonline.com Similarly, certain furan-pyridine hybrids have been tested for their in vitro antifungal activity against Aspergillus flavus and Candida albicans. researchgate.net
Table 2: Antimicrobial and Antifungal Activity of Furan Derivatives
| Derivative Class | Target Organism(s) | Key Findings | Reference(s) |
| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | S. aureus, E. coli, P. aeruginosa | Moderate activity; some derivatives showed increased activity against S. aureus. | nih.govzsmu.edu.ua |
| 5-(2-Aroyl)aryloxy methyl-2-phenyl-1,3,4-oxadiazoles | B. cereus, MRSA, E. coli, A. niger | Halogenated derivatives showed good activity. | japsonline.com |
| Furan-pyridine hybrids | A. flavus, C. albicans | Antifungal activity demonstrated. | researchgate.net |
Anti-inflammatory Modulations, Including COX-2 Inhibition
Furan-2,5-dione derivatives have been identified as potent anti-inflammatory agents, with a key mechanism of action being the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade and is a significant target for anti-inflammatory drugs. nih.govnih.govnih.gov
A notable example is the derivative 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD), which has demonstrated strong inhibitory effects on prostaglandin (B15479496) E2 (PGE2) production. nih.gov Research has shown that BPD not only directly inhibits COX-2 activity but also reduces its expression. nih.gov This dual action contributes to its potent anti-inflammatory effects observed in both in vitro and in vivo models. nih.gov
Review studies have highlighted that various furan derivatives have been developed as selective COX-2 inhibitors, which offer the advantage of reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov The selectivity of these compounds is often attributed to the specific interactions their structures make within the active site of the COX-2 enzyme. d-nb.infonih.govresearchgate.net
Insecticidal Properties and Pest Control Applications
Maleic anhydride and its derivatives have been utilized in the formulation of insecticides. wikipedia.orgzxchemuae.com Research into furan-based compounds has revealed their potential as effective pest control agents.
For instance, a series of novel butenolide derivatives containing phenyl groups were synthesized and showed good insecticidal activities against Aphis craccivora. One particular compound exhibited a lethal concentration (LC50) value superior to the commercial insecticide pymetrozine. nih.gov Molecular docking studies suggested that this compound may act as a potential acetylcholine (B1216132) receptor insecticide. nih.gov
In another study, lactones derived from furan-2(5H)-one were synthesized and their insecticidal activities were evaluated against the melonworm, Diaphania hyalinata. Several formulations demonstrated significant mortality rates against this pest. nih.gov These findings indicate that the furanone skeleton is a promising scaffold for the development of new insecticidal agents. nih.gov
Theoretical and Computational Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic nature.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is extensively used to determine the ground-state electronic structure of molecules. For 3-Methyl-4-phenylfuran-2,5-dione, a DFT approach would begin with geometry optimization to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached.
Key electronic properties derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.
In studies of similar organic molecules, various DFT functionals are employed, each with different strengths. Common choices for organic systems are summarized in the table below. For instance, a study on Schiff bases used the M06-2X functional with a 6-311G(d,p) basis set to analyze geometrical parameters and electronic properties nih.gov. Similarly, investigations into reaction mechanisms often use functionals like B3LYP or ωB97XD to accurately model transition states and reaction energies nih.gov.
| DFT Functional | Description | Typical Application |
|---|---|---|
| B3LYP | Hybrid functional combining Hartree-Fock exchange with DFT exchange-correlation. Widely used and well-benchmarked. | Geometries, reaction energies, spectroscopic properties. |
| ωB97XD | Range-separated hybrid functional that includes empirical dispersion corrections. | Non-covalent interactions, reaction mechanisms. nih.gov |
| M06-2X | Hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange. | Main-group thermochemistry, kinetics, and non-covalent interactions. nih.gov |
Beyond DFT, other quantum mechanical methods offer a spectrum of accuracy and cost. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from first principles without empirical parameters. They offer higher accuracy than DFT for certain systems, particularly those where electron correlation is complex, but at a significantly greater computational expense, making them challenging for larger molecules.
On the other end of the spectrum, semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. This makes them much faster than DFT or ab initio methods, allowing for the study of very large molecular systems. However, their accuracy is highly dependent on the molecule being similar to those used in the method's parameterization. These methods are less common now for detailed electronic structure analysis but remain useful for preliminary conformational searches or screening large numbers of molecules.
Reaction Mechanism Predictions and Energetic Analysis
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. The calculated energy of the transition state relative to the reactants gives the activation energy, which governs the reaction rate.
For a compound like this compound, a key area of interest would be its behavior in cycloaddition reactions, a characteristic reactivity mode for furans. A computational study on the reaction between 2-methoxyfuran (B1219529) and a nitroalkene demonstrated how DFT can unravel complex mechanisms nih.gov. The study used the ωB97XD functional to explore different pathways, including a postulated Diels-Alder cycloaddition and an alternative involving zwitterionic intermediates. The calculations showed that the reaction proceeds through the formation of zwitterionic species, which was fundamentally different from the mechanism initially proposed based on experimental results alone nih.gov.
This type of analysis for this compound could:
Predict Regioselectivity: In reactions with unsymmetrical partners, calculations can determine which of the possible regioisomeric products is energetically favored.
Distinguish Mechanisms: It can determine whether a reaction is concerted (one step) or stepwise (involving intermediates), as explored in studies of 1,3-dipolar cycloadditions researchgate.net.
Analyze Catalytic Cycles: For metal-catalyzed reactions, computation can model the entire catalytic cycle, identifying the active catalytic species and rate-determining step nih.gov.
By calculating the Gibbs free energies of all stationary points on the reaction pathway, a complete energetic profile can be constructed, providing a deep understanding of the reaction's feasibility and selectivity.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is central to drug discovery and chemical biology. Given the structural similarity of the furan-2,5-dione core to known bioactive molecules, docking studies could predict potential biological targets for this compound.
The process involves:
Preparation: Obtaining the 3D structures of the protein target (often from the Protein Data Bank) and the ligand. The ligand's structure would be optimized using quantum chemical methods.
Grid Generation: Defining the binding site on the protein where the docking search will be performed.
Docking Simulation: Using a scoring function, the algorithm systematically samples different conformations and orientations of the ligand within the binding site, calculating the binding energy for each pose.
For example, a study on 1-methyl-1H-pyrrole-2,5-dione derivatives used molecular docking to understand their potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme nih.gov. The docking results revealed that the inhibitor's specific orientation within the COX-2 active site allowed for key hydrogen bonds and hydrophobic interactions, explaining its high affinity and selectivity over the COX-1 isoform nih.gov. Similarly, docking studies on 2-arylbenzofurans identified critical interactions with the active sites of α-glucosidase and PTP1B, enzymes linked to type 2 diabetes nih.gov.
A hypothetical docking study of this compound would provide similar insights, as shown in the example data table below, which emulates typical results from such a study.
| Protein Target | Key Interacting Residues | Type of Interaction | Binding Energy (kcal/mol) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Arg513, Tyr385, Ser530 | Hydrogen Bond, π-Sulfur | -9.5 |
| Val349, Leu352, Phe518 | Hydrophobic Interaction | ||
| α-Glucosidase | Asp215, Arg442 | Hydrogen Bond | -8.2 |
| Phe178, Phe303 | π-π Stacking |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations are widely used to predict various spectroscopic parameters. This is invaluable for confirming the identity of a newly synthesized compound by comparing theoretical spectra with experimental measurements.
Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. These calculated frequencies often have a systematic error, but they can be corrected using empirical scaling factors, resulting in a predicted IR spectrum that closely matches the experimental one. This helps in assigning specific peaks to the corresponding vibrational modes (e.g., C=O stretch, C-O-C stretch).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. Comparing predicted and experimental NMR spectra is a powerful method for structural elucidation.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum, helping to interpret the electronic structure and chromophores within the molecule.
In a study of novel Schiff bases, DFT calculations were used to analyze and support experimental FT-IR, NMR, and UV-visible spectroscopic data, demonstrating the synergy between computational and experimental approaches nih.gov. For this compound, such calculations would be essential for validating its structure and understanding its spectroscopic signatures.
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Methodologies
The synthesis of substituted furan-2,5-diones, the structural class to which 3-Methyl-4-phenylfuran-2,5-dione belongs, is an area of active research. While classical methods exist, the focus is shifting towards more efficient, cost-effective, and environmentally benign approaches.
One promising direction is the use of heterogeneous catalysts. For instance, a novel and facile one-pot synthesis for related naphtho[2,1-b]furan-2,5-diones has been developed using a copper(I)-Y zeolite catalyst. rsc.orgdntb.gov.ua This method involves the reaction of N-sulfonylketenimines with hydroxynaphthoquinones. The use of the zeolite catalyst is advantageous as it is inexpensive, reusable for at least four cycles with only a slight decrease in yield, and allows for milder reaction conditions, leading to high yields and excellent purity. rsc.org This catalytic system has shown broad substrate tolerance, with electron-rich substituted alkynes providing better yields than those with halogen substituents. rsc.org
Another innovative approach involves carbonylative double cyclization reactions. Palladium(II)-catalyzed reactions have been successfully used to convert 3-hydroxy-4-pentenoic acids into tetrahydrofuro[3,2-b]furan-2,5-diones stereoselectively. mdpi.com This demonstrates the potential of transition metal catalysis to construct the core furan-2,5-dione ring system with high control over the molecular architecture.
Furthermore, modifications of the furan-2,5-dione ring itself are being explored. Reactions of 3,4-dihalo-furan-2,5-diones with trivalent phosphorus esters have been shown to produce novel phosphorus ylides, which can be converted to other functionalized derivatives. researchgate.netoatext.comucl.ac.uk These methods provide pathways to new derivatives that would be difficult to access through traditional routes, opening up new chemical space for exploration.
| Synthetic Method | Catalyst/Reagent | Key Features | Reference |
| Zeolite Catalyzed Annulation | Copper(I)-Y Zeolite | Mild conditions, reusable catalyst, high yields, cost-effective. | rsc.org |
| Carbonylative Double Cyclization | Pd(II)/CuCl₂ | Stereoselective formation of fused furan-2,5-dione rings. | mdpi.com |
| Halogenated Furanone Derivatization | Trivalent Phosphorus Esters | Creates novel organophosphorus derivatives from dihalo-furan-2,5-diones. | researchgate.netoatext.com |
Exploration of New Biological Applications Beyond Current Scope
While the anti-inflammatory properties of some furan-2,5-dione derivatives are recognized, emerging research suggests a much broader potential for biological activity. The structural similarity of this compound to other biologically active furanones provides a strong rationale for exploring new therapeutic areas.
Anticancer Activity: Several studies have highlighted the cytotoxic potential of furan-2,5-dione derivatives against various cancer cell lines.
A new compound, 6-hydroxy-1-(4-hydroxyphenyl)naphtho[2,1-b]furan-2,5-dion, isolated from the fungus Gelatinomyces siamensis, exhibited cytotoxicity against HeLa, HT29, MCF-7, and PC-3 cancer cells while showing no toxicity to normal Vero cells. researchgate.net
Similarly, other naphtho[2,1-b]furan-2,5-dione derivatives have shown promising biological activity against human hepatocellular carcinoma (Hep3B) cells. rsc.org
Researchers have also synthesized 3-(1H-3-indolyl)-4-(1-glycosyl-3-indolyl)furan-2,5-diones and found that they influence DNA biosynthesis in CaOv (human ovarian adenocarcinoma) cells, indicating a potential mechanism for antiproliferative effects. researchgate.net
Anti-inflammatory Mechanisms: The anti-inflammatory action of this class of compounds is a key area of interest. A study on 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD), a close structural analog, revealed a potent anti-inflammatory effect. nih.gov BPD was found to selectively inhibit COX-2 activity and suppress the expression of inflammatory genes induced by lipopolysaccharide (LPS) through the inactivation of the NF-κB pathway. nih.gov Further research has confirmed that various 3,4-diphenyl-substituted 1H-furan-2,5-dione derivatives can inhibit the production of prostaglandin (B15479496) E2 (PGE2) in macrophage cells. nih.gov
Other Therapeutic Areas: The furan-2,5-dione scaffold is also being investigated for other applications. For example, novel trisphosphonates derived from 3,4-dihalogenated maleic anhydrides (precursors to furan-2,5-diones) are being evaluated for their role in bone metabolism, with potential applications in treating bone diseases like osteoporosis. oatext.comucl.ac.uk
| Compound Class/Derivative | Biological Activity | Cell Line/Model | Reference |
| Naphtho[2,1-b]furan-2,5-diones | Cytotoxicity | HeLa, HT29, MCF-7, PC-3 | researchgate.net |
| Naphtho[2,1-b]furan-2,5-diones | Cytotoxicity | Hep3B (Human hepatocellular carcinoma) | rsc.org |
| Indolyl-substituted furan-2,5-diones | Influence on DNA biosynthesis | CaOv (Human ovarian adenocarcinoma) | researchgate.net |
| 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione | Anti-inflammatory (COX-2/NF-κB inhibition) | LPS-stimulated macrophages | nih.gov |
| Trisphosphonates (from precursors) | Bone metabolism modulation | Osteoclastic and osteoblastic cells | oatext.comucl.ac.uk |
Integration with Flow Chemistry and Automated Synthesis
The transition from batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of fine chemicals, including furan-2,5-dione derivatives. Flow chemistry offers numerous advantages, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. acs.orgresearchgate.net
The synthesis of maleic anhydride (B1165640) derivatives, which are direct precursors to compounds like this compound, has been successfully demonstrated in flow reactors. For example, the photochemical [2+2] cycloaddition of maleic anhydride derivatives with ethylene (B1197577) has been optimized using a flow reactor equipped with LED light sources. acs.org This study highlighted the importance of matching the light source wavelength with the absorbance of the sensitizer (B1316253) to achieve efficient triplet energy transfer, a level of optimization readily achievable in a continuous setup. acs.org
Furthermore, continuous-flow polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT), have been applied to the copolymerization of styrene (B11656) and maleic anhydride. researchgate.net These processes significantly reduce reaction times from hours to minutes and demonstrate excellent control over the resulting polymer structure. researchgate.net The principles of precise control and accelerated reaction rates are directly transferable to the synthesis of smaller, non-polymeric molecules. Industrial-scale production methods for related anhydride compounds already leverage continuous flow reactors to ensure consistent product quality and optimize throughput.
Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of new furan-2,5-dione derivatives by enabling high-throughput screening of reaction conditions and starting materials.
Sustainable and Green Chemistry Approaches in Furan-2,5-dione Synthesis and Applications
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. The future of this compound synthesis will likely involve a greater emphasis on sustainability, minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.
Several eco-friendly protocols for the synthesis of furanones have been developed. These include:
Metal-Free Radical Reactions: A convenient and environmentally friendly protocol for preparing sulfonylated 2(5H)-furanones has been developed using a metal-free radical pathway in aqueous media. acs.org This approach avoids the risk of transition metal contamination. acs.org
Benign Oxidants and Solvents: A practical and scalable synthesis of 5-hydroxy-2(5H)-furanone from furan (B31954) has been achieved using oxone as the sole oxidant and water as the solvent, eliminating the need for hazardous organic solvents and catalysts. bohrium.com
Biodegradable Catalysts: In a novel approach, lemon juice has been used as a natural, biodegradable catalyst for the one-pot synthesis of polysubstituted furan-2-ones, highlighting the potential of readily available biocatalysts. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation is a well-established green chemistry tool that can accelerate reaction rates and improve yields. It has been successfully applied to the synthesis of pyrrole (B145914) derivatives from furan-2,5-dione and various amines, often under solvent-free conditions. pensoft.netchim.it
Renewable Feedstocks: A significant advancement in sustainability is the production of chemical building blocks from biomass. Research has demonstrated a viable route to produce phthalic anhydride (a related dione) from biomass-derived furan and maleic anhydride (furan-2,5-dione). researchgate.net This strategy reduces reliance on fossil fuels and moves towards a more circular chemical economy. researchgate.net
These green approaches not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective production methods for this compound and its analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-Methyl-4-phenylfuran-2,5-dione and its derivatives?
- Methodology : A common approach involves cyclocondensation reactions. For example, refluxing dihydrofuran-2,5-dione derivatives with substituted anilines in acetic acid for 4–24 hours under inert conditions can yield pyrrolidine-2,5-dione analogs . Modifications, such as introducing methyl or phenyl groups, require careful control of stoichiometry and reaction temperature. Intermediate characterization via TLC or HPLC-UV analysis (λ = 220–340 nm) is recommended to monitor reaction progress .
Q. How can the crystal structure of this compound derivatives be determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For orthorhombic systems (e.g., P222), lattice parameters (e.g., a = 5.6172 Å, b = 10.1460 Å, c = 14.9899 Å) and hydrogen-bonding interactions (C—H⋯O, Br⋯Br) are critical for resolving stereochemistry . Refinement protocols using riding hydrogen models (C—H = 0.93–0.96 Å) and software like SHELXL ensure accuracy .
Q. What safety protocols are essential when handling this compound analogs?
- Methodology : Derivatives with hydroxyl or bromine substituents (e.g., 1-(4-Hydroxyphenyl)-pyrrole-2,5-dione) are toxic via inhalation, dermal contact, or ingestion. Use fume hoods, nitrile gloves, and emergency showers. Consult Material Safety Data Sheets (MSDS) for hazard codes (e.g., Risk Phrase R23/24/25) and first-aid measures .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound derivatives?
- Methodology : DFT calculations (e.g., B3LYP/6-31G*) predict molecular electrostatic potentials (MEPs) and frontier molecular orbitals (HOMO-LUMO gaps). For example, substituents like methoxy or nitro groups alter electron density distributions, impacting reactivity. Compare computed IR/NMR spectra with experimental data to validate models .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for furan-2,5-dione derivatives?
- Methodology : Discrepancies between SCXRD and NMR data (e.g., unexpected diastereomers) may arise from dynamic effects in solution. Use variable-temperature NMR or NOESY to detect conformational flexibility. For crystallographic ambiguities, re-refine data with alternative space groups or hydrogen-bonding constraints .
Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound analogs?
- Methodology : Modify substituents (e.g., benzylidene, isobutylidene) and test antiviral/anti-inflammatory activity. For instance, diketopiperazine derivatives with 4-hydroxybenzylidene groups exhibit IC values of 41.5 μM against H1N1 via plaque reduction assays . SAR studies should correlate logP, hydrogen-bond donors, and steric bulk with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
